molecular formula C24H19ClN4O4 B10830785 N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10830785
M. Wt: 462.9 g/mol
InChI Key: LTOAWFRZXVPHAJ-UHFFFAOYSA-N
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Description

RLX-33 is a potent and selective antagonist of the relaxin family peptide 3 receptor. It is known for its ability to cross the blood-brain barrier and block relaxin 3-induced phosphorylation of extracellular signal-regulated kinases 1 and 2. This compound has shown promise in research related to metabolic syndrome and appetite control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RLX-33 involves a series of chemical reactions that result in the formation of its complex structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of steps involving the formation of key intermediates, followed by purification and characterization to ensure its purity and efficacy .

Industrial Production Methods

Industrial production of RLX-33 is carried out under strict conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification techniques such as crystallization and chromatography. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

RLX-33 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving RLX-33 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as temperature, pressure, and pH .

Major Products Formed

The major products formed from the reactions involving RLX-33 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

RLX-33 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the relaxin family peptide 3 receptor and its role in various physiological processes.

    Biology: Investigated for its effects on metabolic syndrome and appetite control.

    Medicine: Explored as a potential therapeutic agent for conditions related to metabolic syndrome and appetite regulation.

    Industry: Used in the development of new drugs targeting the relaxin family peptide 3 receptor

Mechanism of Action

RLX-33 exerts its effects by selectively antagonizing the relaxin family peptide 3 receptor. This receptor is involved in various physiological processes, including stress responses, appetite control, and motivation for reward. By blocking the receptor, RLX-33 inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2, which are key components of the signaling pathway .

Comparison with Similar Compounds

RLX-33 is unique in its ability to selectively antagonize the relaxin family peptide 3 receptor while crossing the blood-brain barrier. Similar compounds include:

  • Relaxin family peptide 1 receptor antagonists
  • Relaxin family peptide 4 receptor antagonists

These compounds share some similarities with RLX-33 but differ in their selectivity and ability to cross the blood-brain barrier .

Properties

Molecular Formula

C24H19ClN4O4

Molecular Weight

462.9 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H19ClN4O4/c25-18-7-3-15(4-8-18)22-27-24(33-28-22)16-5-9-19(10-6-16)26-23(31)17-12-21(30)29(13-17)14-20-2-1-11-32-20/h1-11,17H,12-14H2,(H,26,31)

InChI Key

LTOAWFRZXVPHAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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